molecular formula C23H21F3N4O2 B2830346 N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 866017-62-1

N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2830346
CAS No.: 866017-62-1
M. Wt: 442.442
InChI Key: DXLYZZLPYZKKCY-UHFFFAOYSA-N
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Description

N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea is a synthetic urea derivative characterized by a pyrrole core substituted with a cyano group, 4-methoxybenzyl moiety, and two methyl groups at positions 4 and 3. The urea linkage connects this pyrrole system to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

1-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2/c1-14-15(2)30(13-16-7-9-19(32-3)10-8-16)21(20(14)12-27)29-22(31)28-18-6-4-5-17(11-18)23(24,25)26/h4-11H,13H2,1-3H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLYZZLPYZKKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the cyano and methoxybenzyl groups. The final step involves the formation of the urea linkage with the trifluoromethylphenyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thiazole compounds, including those similar to 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone, exhibit promising anticancer properties. For instance, thiazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the methoxy and piperazine groups enhances their interaction with biological targets, potentially leading to apoptosis in cancer cells .

Anticonvulsant Properties
Thiazole derivatives have also been studied for their anticonvulsant effects. In particular, compounds that incorporate thiazole moieties have demonstrated significant activity in seizure models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance efficacy against seizures . For example, a related thiazole compound displayed a median effective dose (ED50) of 18.4 mg/kg in seizure tests, highlighting the potential for similar derivatives like 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone to exhibit comparable effects.

Biological Studies

Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Thiazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. For instance, studies on related compounds have shown significant inhibition of microbial growth in assays against common pathogens such as Escherichia coli and Staphylococcus aureus . This suggests that 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone could be explored for its potential as an antimicrobial agent.

Material Sciences

Synthesis of Novel Materials
The synthesis of 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone can lead to the development of new materials with unique properties. Its incorporation into polymer matrices or as a ligand in coordination chemistry could yield materials with enhanced thermal stability and electrical conductivity. Studies on similar thiazole compounds have indicated their utility in creating advanced materials for electronic applications .

Case Studies

ApplicationCompound UsedFindings
AnticancerThiazole derivatives (similar structure)Inhibition of proliferation in cancer cell lines; apoptosis induction
Anticonvulsant1-(naphthalen-2-yl)thiazol derivativesED50 of 18.4 mg/kg; significant seizure protection
AntimicrobialThiazole-based compoundsEffective against E. coli and S. aureus; potential for drug development
Material ScienceThiazole ligandsEnhanced thermal stability and conductivity in polymer composites

Mechanism of Action

The mechanism of action of N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the target’s role in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Urea derivatives are widely employed in agrochemicals due to their versatility in molecular design. Below is a detailed comparison of the target compound with structurally related urea-based pesticides from the Pesticide Chemicals Glossary ().

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Key Substituents Molecular Weight (g/mol)* Primary Use
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea Pyrrole with cyano, 4-methoxybenzyl, methyl groups; 3-CF₃-phenyl urea linkage ~452.4 (estimated) Undocumented (structural analogs suggest pesticidal potential)
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) N,N-dimethyl urea; 3-CF₃-phenyl 232.2 Herbicide (cotton crops)
Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) N,N-dimethyl urea; 4-isopropylphenyl 206.3 Herbicide (cereal crops)
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide with chloro, fluoro substituents 418.1 Insecticide (forestry)
Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Tetrafluoroethoxy and chloro substituents 461.1 Insecticide (termites)

*Molecular weights calculated based on structural formulas.

Structural Features Influencing Activity

  • Cyano Group: The electron-withdrawing cyano substituent may increase metabolic stability or influence electronic interactions with target enzymes, a feature absent in most listed analogs.
  • 4-Methoxybenzyl Group: This substituent could improve solubility relative to non-polar groups (e.g., isoproturon’s isopropyl), balancing lipophilicity for membrane penetration.
  • Trifluoromethylphenyl : Shared with fluometuron, the CF₃ group enhances hydrophobicity and resistance to oxidative degradation, a common trait in agrochemicals .

Physicochemical Properties and Practical Implications

  • Stability: The CF₃ group and cyano substituent suggest resistance to hydrolysis and photodegradation, critical for field persistence.
  • Synthetic Complexity : The multi-substituted pyrrole system likely requires more intricate synthesis than commercial analogs, impacting cost-effectiveness.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this urea derivative?

To optimize synthesis, employ statistical Design of Experiments (DOE) methods to minimize trial-and-error approaches. For example, use factorial designs to evaluate the impact of variables like reaction temperature, solvent polarity, and catalyst loading on yield and purity. Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions by predicting activation energies and intermediates . Validate predictions with iterative experimental feedback, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolve the 3D structure to confirm regiochemistry and substituent orientation. Use SHELXL for refinement, especially for resolving disorder in the 4-methoxybenzyl or trifluoromethylphenyl groups .
  • NMR spectroscopy : Analyze 19F^{19}\text{F} NMR for trifluoromethyl group symmetry and 1H^{1}\text{H} NMR for pyrrole proton environments.
  • Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities via isotopic patterns .

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets, focusing on urea’s hydrogen-bonding capacity.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map nucleophilic/electrophilic sites for reaction design .
  • MD simulations : Assess stability in biological membranes using force fields parameterized for fluorinated groups .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based IC50_{50}).
  • Impurity profiling : Use HPLC-MS to rule out confounding effects from synthetic byproducts (e.g., de-cyano derivatives) .
  • Physicochemical factors : Test solubility (via shake-flask method) and stability (under assay pH/temperature) to explain variability .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound’s urea scaffold?

  • Analog synthesis : Systematically modify substituents (e.g., replace 4-methoxybenzyl with electron-deficient benzyl groups) and compare bioactivity.
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
  • Crystallographic studies : Correlate target protein co-crystal structures with activity shifts to identify critical binding motifs .

Q. How can stability under physiological conditions be systematically evaluated?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions.
  • LC-MS monitoring : Track degradation products and quantify half-lives. Use DOE to model degradation pathways .

Q. What experimental frameworks are suitable for in vivo pharmacokinetic studies of this compound?

  • Radiolabeling : Incorporate 14C^{14}\text{C} or 18F^{18}\text{F} isotopes into the urea or trifluoromethyl group for tracer studies.
  • Cassette dosing : Administer multiple analogs simultaneously to compare bioavailability and metabolic clearance .
  • Tissue distribution : Use MALDI imaging to map compound localization in organs, leveraging its fluorinated mass signature .

Q. How can researchers investigate the compound’s reactivity with biomolecules (e.g., proteins, DNA)?

  • Click chemistry probes : Introduce alkyne/azide handles for bioconjugation and pull-down assays to identify cellular targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with model proteins (e.g., serum albumin) .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Catalytic systems : Test recyclable catalysts (e.g., immobilized Pd nanoparticles) for key steps like cyano group installation.
  • Solvent selection guides : Replace high-EHS solvents (DMF, THF) with Cyrene or 2-MeTHF, optimizing via Hansen solubility parameters .

Q. How should anomalies in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Dynamic effects analysis : Perform variable-temperature NMR to detect conformational exchange broadening.
  • Crystallographic validation : Compare solid-state (X-ray) and solution-state (NMR) structures to identify dynamic motifs .

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